(2-(m-Tolyl)pyridin-4-yl)boronic acid is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring and a tolyl group. This compound is classified under boronic acids, which are known for their versatile applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the pyridine moiety enhances its reactivity and solubility properties, making it an important intermediate in medicinal chemistry and material science.
The synthesis of (2-(m-Tolyl)pyridin-4-yl)boronic acid can be achieved through several methods, primarily involving the reaction of suitable aryl halides with boron reagents. A common method includes:
This method has been optimized for yield and purity, often employing techniques like silica gel chromatography for purification after the reaction completion .
The molecular formula of (2-(m-Tolyl)pyridin-4-yl)boronic acid is , with a molecular weight of approximately 215.04 g/mol. The structure features:
The compound's structural representation can be illustrated using SMILES notation: CC1=CC(=C(C=C1)C)C2=CC=N2
. This notation indicates the connectivity of atoms within the molecule .
(2-(m-Tolyl)pyridin-4-yl)boronic acid participates in several key reactions:
The mechanism by which (2-(m-Tolyl)pyridin-4-yl)boronic acid operates primarily involves the formation of a palladium-boron bond during cross-coupling reactions. The steps include:
The melting point and boiling point data are specific to each synthesis batch but generally fall within known ranges for similar compounds .
(2-(m-Tolyl)pyridin-4-yl)boronic acid finds extensive use in:
CAS No.: 17190-80-6
CAS No.: 4210-82-6
CAS No.: 1038922-77-8
CAS No.: 1356964-77-6
CAS No.: 64885-97-8
CAS No.: 4017-77-0